
(E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a nitrophenyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 2-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-ETHYL-6-METHYLPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: shares similarities with other nitro-substituted aromatic compounds and propenamides.
Examples: Nitrobenzene, 2-nitroaniline, and other substituted propenamides.
Uniqueness
- The unique combination of the ethyl and methyl-substituted phenyl group with the nitrophenyl and propenamide moieties gives this compound distinct chemical and biological properties.
- Its specific structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-14-9-6-7-13(2)18(14)19-17(21)12-11-15-8-4-5-10-16(15)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLELQKWAKEEJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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